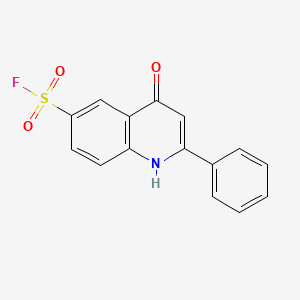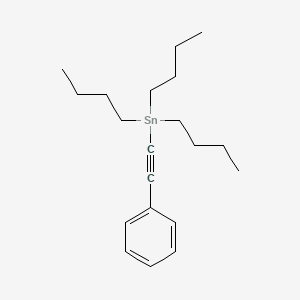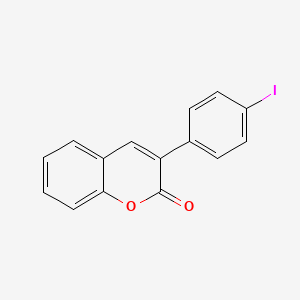![molecular formula C11H15NO4S B1330986 Acide 2-[(5-méthyl-furan-2-carbonyl)-amino]-4-méthylsulfanylbutyrique CAS No. 324001-24-3](/img/structure/B1330986.png)
Acide 2-[(5-méthyl-furan-2-carbonyl)-amino]-4-méthylsulfanylbutyrique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid is an organic compound that features a furan ring, an amino group, and a butyric acid moiety
Applications De Recherche Scientifique
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Mode of Action
It contains a furan ring, which is known for its reactivity . The furan ring can undergo various transformations, potentially interacting with biological targets .
Biochemical Pathways
Furan derivatives have been shown to participate in various biological processes . They are known to be involved in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives have been associated with a wide range of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the reactivity of the furan ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or amines as reagents.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through carboxylation reactions, typically involving the use of carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylsulfanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group and the furan ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylvaleric acid
- 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylpropionic acid
Uniqueness
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-3-4-9(16-7)10(13)12-8(11(14)15)5-6-17-2/h3-4,8H,5-6H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFGCJNPRZGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CCSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349575 |
Source


|
| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324001-24-3 |
Source


|
| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)





